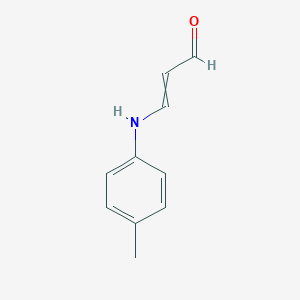
1,3-Benzoxathiole, 2-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzoxathiole, 2-(2-chlorophenyl)-: is an organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzene ring fused to an oxathiole ring, with a chlorine atom attached to the phenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- typically involves the reaction of 2-chlorophenylthiol with an appropriate benzoxathiole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- may involve more advanced techniques, such as catalytic processes or continuous flow reactors. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a polar aprotic solvent like dimethyl sulfoxide and elevated temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzoxathioles depending on the nucleophile used
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Benzoxathiole, 2-(2-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
- 1,3-Benzoxathiole, 2-(4-chlorophenyl)-
- 1,3-Benzoxathiole, 2-(2-bromophenyl)-
- 1,3-Benzoxathiole, 2-(2-fluorophenyl)-
Comparison: 1,3-Benzoxathiole, 2-(2-chlorophenyl)- is unique due to the presence of the chlorine atom at the ortho position of the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds with different substituents. For instance, the chlorine atom can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved efficacy in certain applications.
特性
CAS番号 |
55148-76-0 |
|---|---|
分子式 |
C13H9ClOS |
分子量 |
248.73 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C13H9ClOS/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8,13H |
InChIキー |
QJOUAJBGHXTGJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2OC3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


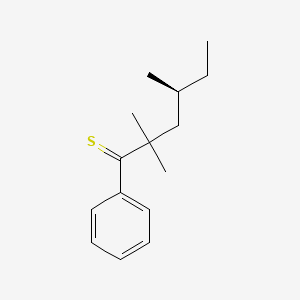
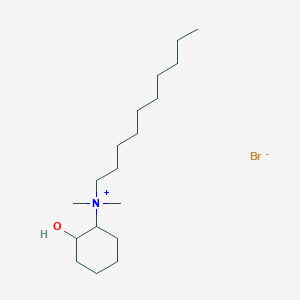
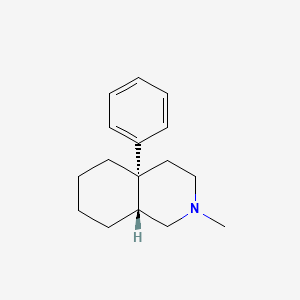
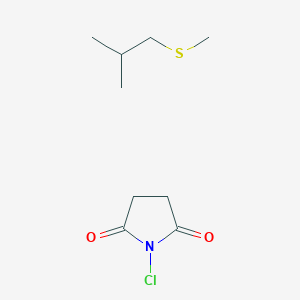
![2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}benzoic acid](/img/structure/B14642272.png)
![2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14642277.png)
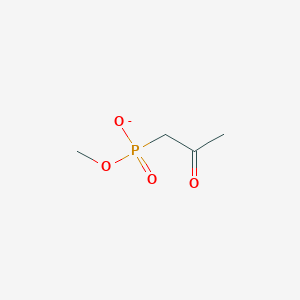
![[1,3]Thiazolo[4,5-H]quinazoline](/img/structure/B14642282.png)
![1-Chloro-2-(2-{[2-(2-chloroethoxy)ethyl]sulfanyl}ethoxy)ethane](/img/structure/B14642296.png)

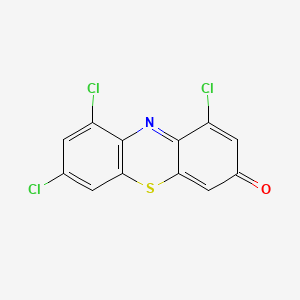
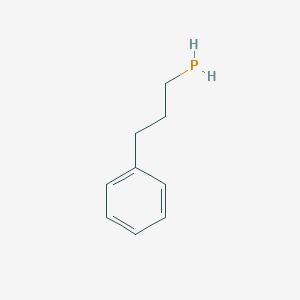
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
